molecular formula C18H20O3 B14423530 Benzophenone, 2-hydroxy-4-(pentyloxy)- CAS No. 83937-21-7

Benzophenone, 2-hydroxy-4-(pentyloxy)-

Cat. No.: B14423530
CAS No.: 83937-21-7
M. Wt: 284.3 g/mol
InChI Key: LNNJJSNAJSNRQF-UHFFFAOYSA-N
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Description

Benzophenone, 2-hydroxy-4-(pentyloxy)-, is a derivative of benzophenone, a widely used organic compound. Benzophenones are known for their ability to absorb ultraviolet (UV) light, making them common ingredients in sunscreens and other cosmetic products. This particular compound, with its unique structure, offers specific properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 2-hydroxy-4-(pentyloxy)-, typically involves the reaction of benzophenone with appropriate reagents to introduce the hydroxy and pentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by etherification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzophenone, 2-hydroxy-4-(pentyloxy)-, undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives with additional carbonyl groups, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Benzophenone, 2-hydroxy-4-(pentyloxy)-, has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Benzophenone, 2-hydroxy-4-(pentyloxy)-, exerts its effects is through the absorption of UV light. This absorption leads to the excitation of the compound’s electrons, which can then transfer energy to other molecules, initiating various photochemical reactions. In biological systems, this can result in the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular repair mechanisms .

Similar Compounds:

Uniqueness: Benzophenone, 2-hydroxy-4-(pentyloxy)-, stands out due to its specific pentyloxy group, which can influence its solubility and interaction with other molecules. This unique structure can enhance its effectiveness in certain applications, such as in specialized coatings or advanced photodynamic therapies.

Properties

83937-21-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(2-hydroxy-4-pentoxyphenyl)-phenylmethanone

InChI

InChI=1S/C18H20O3/c1-2-3-7-12-21-15-10-11-16(17(19)13-15)18(20)14-8-5-4-6-9-14/h4-6,8-11,13,19H,2-3,7,12H2,1H3

InChI Key

LNNJJSNAJSNRQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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